molecular formula C5H11N B8187255 (1R,2S)-2-Ethyl-cyclopropylamine

(1R,2S)-2-Ethyl-cyclopropylamine

Cat. No.: B8187255
M. Wt: 85.15 g/mol
InChI Key: GAZWKJNMLLGPKV-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-Ethyl-cyclopropylamine is a chiral cyclopropane derivative characterized by an ethyl substituent at the 2-position and an amine group at the 1-position of the cyclopropane ring. Its molecular formula is C₅H₁₁N, with a molecular weight of 85.15 g/mol . The compound’s stereochemistry is critical, as the (1R,2S) configuration imparts distinct physicochemical and biological properties compared to its enantiomers or diastereomers.

Properties

IUPAC Name

(1R,2S)-2-ethylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZWKJNMLLGPKV-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Ethyl-cyclopropylamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the use of asymmetric reduction reactions, where a chiral catalyst is employed to ensure the desired stereochemistry. For example, the CBS asymmetric reduction reaction can be used, where borane-tetrahydrofuran or borane-N,N-diethylaniline acts as the reducing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, ensuring high enantiomeric purity. Techniques such as enantioselective chromatography or crystallization of diastereomeric salts are often employed to achieve the desired enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Ethyl-cyclopropylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to form substituted amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(1R,2S)-2-Ethyl-cyclopropylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Ethyl-cyclopropylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclopropane ring and the amino group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Stereochemical Considerations

  • (1R,2S)-2-Ethyl-cyclopropylamine vs. (1S,2R)-2-Ethyl-cyclopropylamine :
    • Enantiomers exhibit mirror-image configurations , leading to divergent interactions in chiral environments (e.g., enzyme active sites). The (1R,2S) configuration is often prioritized in pharmaceuticals for optimized efficacy .
    • confirms the commercial availability of the (1S,2R) enantiomer, underscoring the importance of stereochemical control in synthesis.

Physicochemical Properties

  • Solubility : Ethyl-substituted amines generally exhibit higher hydrophobicity than aryl analogs, impacting bioavailability.
  • Thermal Stability : Aryl groups (e.g., difluorophenyl) may enhance thermal stability due to π-system rigidity, whereas ethyl groups offer flexibility .

Pharmaceutical Relevance

  • Ticagrelor Intermediate : The 3,4-difluorophenyl derivative is a key intermediate in ticagrelor synthesis, leveraging its aromatic pharmacophore for platelet aggregation inhibition .
  • Ethyl Derivative : While less documented, its simpler structure may serve as a building block for neuraminidase inhibitors or agrochemicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.